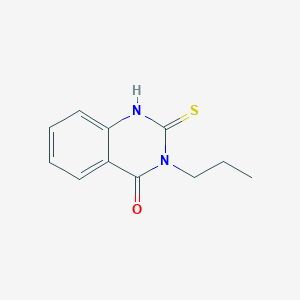

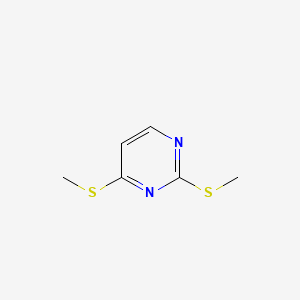

2,4-Bis(methylthio)pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of thiouronium salts with different nitriles or the reaction of bis(methylthio)methylene malononitrile with amines. For example, the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines involves the treatment of bis(methylthio) methylene malononitrile with 2-amino pyridine, indicating a method that could potentially be adapted for the synthesis of 2,4-bis(methylthio)pyrimidines through similar intermediates (Vartale et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 2,4-bis(acylamino)pyrimidines, has been extensively studied. These studies reveal the importance of nitrogen in the heterocyclic ring for the stability of various conformers and the role of substituents in determining the molecule's physical and chemical properties. Computational modeling supports these findings, highlighting the complex interplay between structural factors and their influence on the aggregation and interaction of pyrimidine molecules (Ośmiałowski et al., 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to the synthesis of complex heterocycles and polyimides. For instance, reactions involving 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one demonstrate the versatility of methylthio pyrimidines in generating a wide array of heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry. Such reactions underscore the reactivity of the methylthio groups and their utility in constructing complex molecular architectures (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by their molecular structure. For example, polyimides derived from pyrimidine and pyridine monomers exhibit excellent solubility, high thermal stability, and unique optical properties, making them suitable for applications requiring materials with specific mechanical and thermal characteristics (Wang et al., 2015).

Applications De Recherche Scientifique

1. Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .

- Methods of Application: 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

2. Therapeutic Potential of Pyrido Pyrimidine Derivatives

- Summary of Application: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics .

- Methods of Application: The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

- Results or Outcomes: The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

3. Lithiations and Grignard Reactions on Pyrimidine

- Summary of Application: This research focuses on lithiations and Grignard reactions as tools for selective yet variable purposive derivatizations of pyrimidine and quinazoline .

- Methods of Application: The chemistry is discussed in several sections based on the structure of the substrates . Deprotonative and halogen–metal exchange metalations, respectively, are reported separately for each major group of the substrates .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

4. 2,4-Bis(methylthio)pyrimidine in Chemical Synthesis

- Summary of Application: 2,4-Bis(methylthio)pyrimidine is a chemical compound used in the synthesis of various other compounds .

- Methods of Application: The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes: The outcomes would also depend on the specific synthesis .

5. Lithiations and Grignard Reactions on Pyrimidine

- Summary of Application: This research focuses on lithiations and Grignard reactions as tools for selective yet variable purposive derivatizations of pyrimidine and quinazoline .

- Methods of Application: The chemistry is discussed in several sections based on the structure of the substrates . Deprotonative and halogen–metal exchange metalations, respectively, are reported separately for each major group of the substrates .

- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

6. 2,4-Bis(methylthio)pyrimidine in Chemical Synthesis

- Summary of Application: 2,4-Bis(methylthio)pyrimidine is a chemical compound used in the synthesis of various other compounds .

- Methods of Application: The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes: The outcomes would also depend on the specific synthesis .

Safety And Hazards

BMP is classified under GHS07 and has the signal word "Warning" . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

While specific future directions for BMP are not explicitly mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that BMP and its derivatives could have potential applications in the development of new anti-inflammatory agents.

Propriétés

IUPAC Name |

2,4-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUITROLMFEFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344713 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(methylthio)pyrimidine | |

CAS RN |

5909-26-2 | |

| Record name | Pyrimidine, 2,4-bis(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)